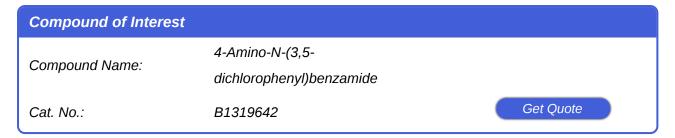


# Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **4-Amino-N-(3,5-dichlorophenyl)benzamide** is not widely cataloged and does not have a readily available CAS number in common chemical databases. The following information is a technical guide based on established chemical principles and data from structurally similar compounds. Physicochemical properties are estimated, and experimental protocols are based on general methodologies for this class of compounds.

### Introduction

**4-Amino-N-(3,5-dichlorophenyl)benzamide** is a synthetic organic compound featuring a benzamide core structure. This structure is characterized by a 4-aminobenzoyl group connected to a 3,5-dichloroaniline moiety via an amide linkage. The presence of the dichlorosubstituted phenyl ring, the flexible amide bond, and the reactive amino group makes this molecule a subject of interest for medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules, suggesting potential applications in drug discovery. This document provides a comprehensive overview of its predicted properties, a hypothetical synthesis protocol, and potential biological activities based on analogous compounds.

## **Physicochemical Properties**



The exact experimental data for **4-Amino-N-(3,5-dichlorophenyl)benzamide** is not available. The following table summarizes the predicted and known properties of the core fragments: 4-aminobenzamide and 3,5-dichloroaniline.

Property	4-Aminobenzamide	3,5-Dichloroaniline	4-Amino-N-(3,5- dichlorophenyl)ben zamide (Predicted)
CAS Number	2835-68-9[1][2]	626-43-7[3][4]	Not Available
Molecular Formula	C7H8N2O[1][5]	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N[3]	C13H10Cl2N2O[6]
Molecular Weight	136.15 g/mol [2][5]	162.02 g/mol [3]	281.14 g/mol [6]
Melting Point	181-185 °C[1]	46-52 °C[3][4]	Estimated > 200 °C
Boiling Point	Not Available[1]	259-260 °C[3][7]	Not Available
Water Solubility	Slightly soluble[2][8]	0.6 g/L (26 °C)[3][4]	Predicted to be poorly soluble
Appearance	Off-white to beige crystalline powder[8]	White to brown crystals[7]	Predicted to be a solid

## **Synthesis**

A plausible synthetic route for **4-Amino-N-(3,5-dichlorophenyl)benzamide** involves the acylation of **3,5-dichloroaniline** with a derivative of **4-aminobenzoic** acid. A common and effective method for this amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

#### Step 1: Synthesis of 4-Nitrobenzoyl Chloride

- To a round-bottom flask, add 4-nitrobenzoic acid.
- Add thionyl chloride (SOCl<sub>2</sub>) in excess (e.g., 3-5 equivalents).
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.



- Reflux the mixture gently for 2-4 hours. The reaction should be performed in a well-ventilated fume hood as it releases SO<sub>2</sub> and HCl gases.
- After the reaction is complete (indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 4-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amide Formation to yield N-(3,5-dichlorophenyl)-4-nitrobenzamide

- Dissolve 3,5-dichloroaniline in a suitable anhydrous solvent such as dichloromethane (DCM)
  or tetrahydrofuran (THF) in a flask.
- Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.
- Cool the mixture in an ice bath.
- Slowly add a solution of 4-nitrobenzoyl chloride (from Step 1) in the same solvent to the cooled aniline solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude nitro-intermediate.

#### Step 3: Reduction of the Nitro Group

- Dissolve the crude N-(3,5-dichlorophenyl)-4-nitrobenzamide in a solvent such as ethanol or ethyl acetate.
- Add a reducing agent. A common method is using tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) in ethanol under reflux or catalytic hydrogenation using palladium on carbon (Pd/C) under a



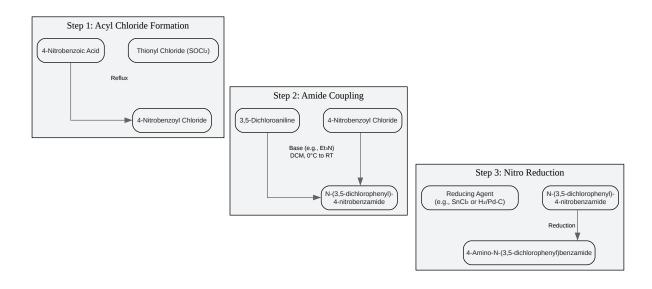




hydrogen atmosphere.

- For the SnCl<sub>2</sub> method, reflux for several hours until TLC indicates the disappearance of the starting material.
- After reduction, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is basic.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the resulting crude **4-Amino-N-(3,5-dichlorophenyl)benzamide** by recrystallization or column chromatography.





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Caption: Synthetic pathway for **4-Amino-N-(3,5-dichlorophenyl)benzamide**.

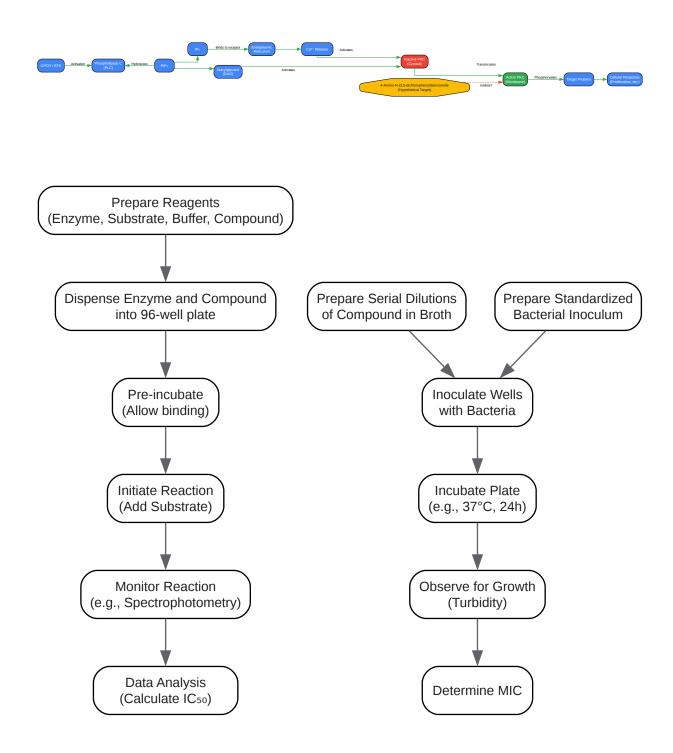
## **Potential Biological Activity and Signaling Pathways**

While no specific biological data exists for **4-Amino-N-(3,5-dichlorophenyl)benzamide**, the structurally related compound N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has been noted for its potential biological activities, including interaction with Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis.[9][10][11]

The activation of conventional PKC isoforms is typically initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) by phospholipase C (PLC).[10] This



hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[10] IP<sub>3</sub> triggers the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the presence of DAG, recruits PKC to the cell membrane where it becomes active.[10] Once active, PKC can phosphorylate a multitude of downstream target proteins, thereby propagating the signal.





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